2-Chloro-5-(methanesulfonyl)phenol
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Overview
Description
2-Chloro-5-(methanesulfonyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a methanesulfonyl group attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(methanesulfonyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the methanesulfonyl group being introduced to the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methanesulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while reduction reactions can convert it to corresponding alcohols.
Esterification: The hydroxyl group can react with acids or acid derivatives to form esters.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Scientific Research Applications
2-Chloro-5-(methanesulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methanesulfonyl)phenol involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-Chloro-5-nitrophenol: Contains a nitro group, leading to different chemical properties and reactivity.
2-Chloro-5-bromophenol: Bromine atom instead of a methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
2-Chloro-5-(methanesulfonyl)phenol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s electrophilicity and influences its reactivity in various chemical reactions, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
60285-39-4 |
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Molecular Formula |
C7H7ClO3S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonylphenol |
InChI |
InChI=1S/C7H7ClO3S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
InChI Key |
UILKDXMJVHQISU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)O |
Origin of Product |
United States |
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